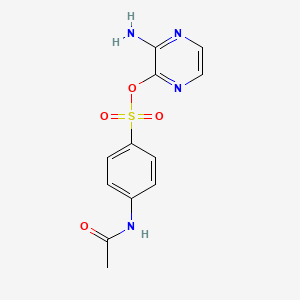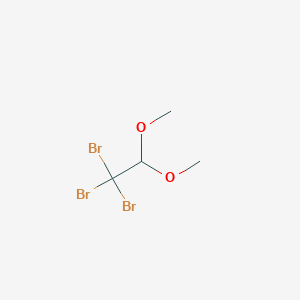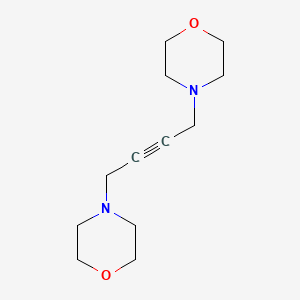
4,4'-But-2-yne-1,4-diyldimorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-But-2-yne-1,4-diyldimorpholine is an organic compound characterized by the presence of a butyne backbone with morpholine groups attached at both ends
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-But-2-yne-1,4-diyldimorpholine typically involves the reaction of but-2-yne-1,4-diol with morpholine under specific conditions. One common method is the Reppe synthesis, which involves the reaction of formaldehyde and acetylene in the presence of a catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-But-2-yne-1,4-diyldimorpholine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The choice of catalyst and reaction conditions is crucial to ensure high selectivity and minimal by-product formation .
化学反应分析
Types of Reactions
4,4’-But-2-yne-1,4-diyldimorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Hydrogenation can convert the triple bond into a single bond, forming butane derivatives.
Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophilic reagents like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of but-2-yne-1,4-dione.
Reduction: Formation of 4,4’-Butane-1,4-diyldimorpholine.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
4,4’-But-2-yne-1,4-diyldimorpholine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism by which 4,4’-But-2-yne-1,4-diyldimorpholine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. The presence of the butyne moiety allows for unique reactivity, enabling the formation of various intermediates and products .
相似化合物的比较
Similar Compounds
1,4-Butynediol: A precursor to 4,4’-But-2-yne-1,4-diyldimorpholine, used in similar applications.
2-Butyne-1,4-diol: Shares structural similarities and is used in the synthesis of various organic compounds.
Uniqueness
4,4’-But-2-yne-1,4-diyldimorpholine is unique due to the presence of morpholine groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
属性
CAS 编号 |
13025-26-8 |
|---|---|
分子式 |
C12H20N2O2 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
4-(4-morpholin-4-ylbut-2-ynyl)morpholine |
InChI |
InChI=1S/C12H20N2O2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h3-12H2 |
InChI 键 |
PWKMQTOXAPNDKR-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC#CCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)

![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
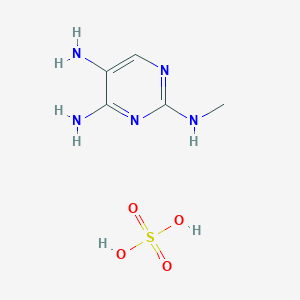
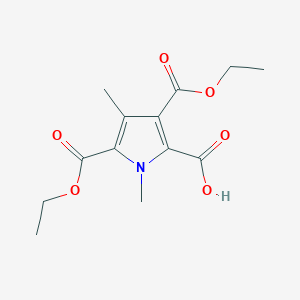
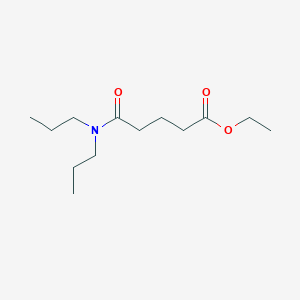

![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
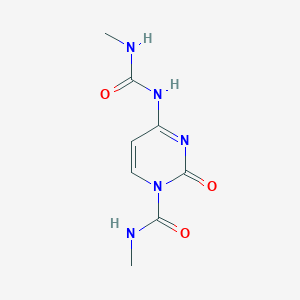
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
